molecular formula C6H5F3N2 B1269270 5-(Trifluoromethyl)pyridin-2-amine CAS No. 74784-70-6

5-(Trifluoromethyl)pyridin-2-amine

Cat. No.: B1269270
CAS No.: 74784-70-6
M. Wt: 162.11 g/mol
InChI Key: RSGVKIIEIXOMPY-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridin-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to the pyridine ring at the 5-position and an amine group at the 2-position. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing trifluoromethyl group. The presence of this group enhances the compound’s stability and reactivity, making it valuable in various chemical and industrial applications.

Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the synthesis of selective inhibitors of enzymes such as urokinase plasminogen activator. This enzyme is involved in the degradation of the extracellular matrix, which is a critical process in cancer metastasis. By inhibiting urokinase plasminogen activator, this compound can potentially be used in non-cytotoxic cancer therapies .

Additionally, this compound interacts with various proteins and DNA molecules, forming complexes that exhibit luminescent properties. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and π-π stacking interactions with aromatic residues in proteins and nucleic acids .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to altered cell function .

In cancer cells, this compound has demonstrated cytotoxic activity, which is attributed to its ability to bind with DNA and disrupt normal cellular processes. This disruption can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzymes such as urokinase plasminogen activator. This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity .

Furthermore, this compound can interact with DNA, forming stable complexes that interfere with DNA replication and transcription. These interactions can lead to changes in gene expression, ultimately affecting cellular function and viability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical cellular components and metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid. These metabolic processes facilitate the elimination of this compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments. For instance, this compound can bind to albumin in the bloodstream, facilitating its transport to target tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the nucleus, where it can interact with DNA and exert its effects on gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of high-throughput screening techniques can help identify the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amine derivatives with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of N-alkyl or N-acyl derivatives.

    Oxidation Reactions: Formation of nitroso or nitro derivatives.

    Reduction Reactions: Formation of secondary or tertiary amines.

Scientific Research Applications

5-(Trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyridin-2-amine is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function and activity. The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl and amine groups, which confer distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles.

Properties

IUPAC Name

5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGVKIIEIXOMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352866
Record name 5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74784-70-6
Record name 5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into an autoclave made of SUS-316 and having an internal capacity of 2 l, 363 g (2.0 mols) of 2-chloro-5-trifluoromethylpyridine, 19.8 g (0.2 mol) of cuprous chloride and 1,275 g (30.0 mols as NH3) of 40% aqueous ammonia were added, and the reaction was carried out at 120° C. for 16 hours under heating with stirring. After completion of the reaction, the reaction mixture was cooled to room temperature and separated into an aqueous ammonia layer and an oil layer, whereby 335 g of an oil containing 1.5% of the starting material 2-chloro-5-trifluoromethylpyridine and 91% of 2-amino-5-trifluoromethylpyridine (as analyzed by liquid chromatography) was obtained.
Quantity
2 L
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
30 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 5-(Trifluoromethyl)pyridin-2-amine?

A: this compound, a key building block in various chemical syntheses, has the molecular formula C6H4ClF3N2. [] While the provided abstracts do not detail spectroscopic data, they highlight a key structural feature: the fluorine atoms within the trifluoromethyl group exhibit disorder in the crystal structure. This disorder is characterized by two distinct orientations with an occupancy ratio of 0.683(14):0.317(14). []

Q2: How is this compound used in the development of pharmaceutical compounds?

A: this compound serves as a crucial intermediate in the multi-step synthesis of Divarasib, a KRAS G12C inhibitor. [] While the provided research does not delve into the specific interactions of Divarasib with its target, KRAS G12C inhibitors are known to bind to a specific pocket in the KRAS G12C protein, locking it in an inactive state and inhibiting its downstream signaling, which is often implicated in cancer development.

Q3: Are there any insights into the crystal structure and intermolecular interactions of this compound?

A: Research indicates that in the crystalline state, this compound molecules arrange themselves into centrosymmetric dimers. [] This dimer formation arises from specific intermolecular interactions, namely N—H⋯N hydrogen bonds, which provide stability to the crystal lattice.

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